molecular formula C3H4N4O2 B088457 4-Amino-1,2,5-oxadiazole-3-carboxamide CAS No. 13300-88-4

4-Amino-1,2,5-oxadiazole-3-carboxamide

Cat. No. B088457
CAS RN: 13300-88-4
M. Wt: 128.09 g/mol
InChI Key: NQUIGUVMOCOCDD-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carboxamide is a compound of interest in heterocyclic chemistry. It belongs to the oxadiazole family, which contains one oxygen and two nitrogen atoms in a five-membered ring structure.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves various methods. For instance, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide, a related compound, is synthesized through acid-catalyzed condensation of 4-amino-1,2,5-oxadiazole-3-carboxamide with formaldehyde (Willer et al., 2013). Another approach for synthesizing 2-amino-substituted 1,3,4-oxadiazoles involves condensation followed by iodine-mediated oxidative bond formation (Niu et al., 2015).

Molecular Structure Analysis

The crystal and molecular structures of related oxadiazoles have been determined using X-ray crystallography. For example, the structure of a similar compound, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide, was found to crystallize in a particular space group, with its molecular structure elucidated in detail (Willer et al., 2013).

Chemical Reactions and Properties

The reactivity of oxadiazoles is influenced by their functional groups. For instance, the reaction of potassium ethoxide with 3-amino-4-benzoylfurazan forms 5-phenyl-1,2,4-oxadiazole-3-carboxamide, demonstrating the reactive nature of these compounds under certain conditions (Viterbo et al., 1980).

Physical Properties Analysis

The physical properties, such as density, of oxadiazole derivatives have been measured. The density of 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide, for example, is reported with measured values that align closely with calculated values, reflecting the compound's structural characteristics (Willer et al., 2013).

Chemical Properties Analysis

Oxadiazoles like 4-Amino-1,2,5-oxadiazole-3-carboxamide serve as bioisosteres for carboxylic acid and carboxamide groups. Their chemical properties allow for a wide range of applications in medicinal chemistry. The synthesis of these compounds often involves the conversion of cyanide to hydroxyl amine, followed by a cycloaddition reaction to form the ring structure (Aggarwal et al., 2020).

Scientific Research Applications

  • Synthesis and Crystal Structure : The synthesis and crystal structure of derivatives of 4-Amino-1,2,5-oxadiazole-3-carboxamide have been studied, revealing significant data on molecular structures and properties (Willer et al., 2013).

  • High Performance Energetic Ingredients : Research has been conducted on energetic materials based on 4-Amino-1,2,5-oxadiazole-3-carboxamide, exploring their use in binders for energetic polymers (Storey et al., 2011).

  • Pharmaceutical Chemistry : Studies have explored the acid-promoted synthesis of related compounds like 1,2,4-oxadiazole-3-carboxamide for use in pharmaceutical chemistry (Du et al., 2021).

  • Bioisosteric Applications : The hydroxy-1,2,5-oxadiazolyl moiety, related to 4-Amino-1,2,5-oxadiazole-3-carboxamide, has been investigated as a bioisoster for the carboxyl group, showing potential in designing GABA analogues (Lolli et al., 2006).

  • Intermediate in Chemical Reactions : The compound has been studied as an intermediate in reactions involving potassium ethoxide and 3-amino-4-benzoylfurazan, contributing to the understanding of reaction mechanisms (Viterbo et al., 1980).

  • Influenza Virus Inhibition : Derivatives of 4-Amino-1,2,5-oxadiazole-3-carboxamide have been studied as inhibitors of influenza virus sialidases, demonstrating potential in antiviral drug development (Smith et al., 1997).

  • Insensitive Energetic Materials : A study on 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized from 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide, explored its application in producing insensitive energetic materials (Yu et al., 2017).

properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUIGUVMOCOCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337332
Record name 4-amino-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,5-oxadiazole-3-carboxamide

CAS RN

13300-88-4
Record name 4-amino-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RL Willer, RF Storey, JR Deschamps… - Journal of Heterocyclic …, 2013 - Wiley Online Library
4,4′‐(Methylenediimino)bis‐1,2,5‐oxadiazole‐3‐carboxylic acid and 4,4′‐(methylenediimino)bis‐1,2,5‐oxadiazole‐3‐carboxamide have been synthesized by the acid‐catalyzed …
Number of citations: 3 onlinelibrary.wiley.com
H Zhang, F Jian - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
(IUCr) (Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 3 scripts.iucr.org
IS Safyanova, OA Bondar, AV Pavlishchuk… - Acta Crystallographica …, 2020 - scripts.iucr.org
The title compound represents the thallium(I) salt of a substituted 1,2,5-oxadiazole, [Tl(C3H3N4O3)]n, with amino- and hydroxamate groups in the 4- and 3- positions of the oxadiazole …
Number of citations: 1 scripts.iucr.org
SD Shaposhnikov, TV Romanova… - Russian journal of …, 2004 - Springer
Diazotization and nitration of 3,6-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine gave, respectively, 3,6-bis(4-azido-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine and 3,6-bis(4-…
Number of citations: 23 link.springer.com
R Tsyshevsky, P Pagoria, M Zhang… - The Journal of …, 2017 - ACS Publications
A methodology to design novel energetic materials by means of a holistic approach that links synthesis, experimental characterization, quantum-chemical modeling, and statistical …
Number of citations: 44 pubs.acs.org
RF Storey, RL Willer, CG Campbell… - 2011 - apps.dtic.mil
This project investigated new energetic materials for use with a triazole cured binder system. Research was conducted in five main areas 1 energetic materials based on the spiro4. …
Number of citations: 0 apps.dtic.mil
J Upadhyay, A Gajjar… - Current Drug Discovery …, 2019 - ingentaconnect.com
Background: Dipeptidyl Peptidase 4 (DPP 4) enzyme cleaves an incretin-based glucoregulatory hormone Glucagon Like Peptide -1 from N-terminal where penultimate amino acid is …
Number of citations: 3 www.ingentaconnect.com
AH Cleveland, JV Davis, GH Imler… - The Journal of …, 2023 - ACS Publications
High nitrogen compounds find wide use in the development of new propellants and explosives as well as pharmaceutical chemistry as bioisosteres, bacterial stains, and antifungal …
Number of citations: 4 pubs.acs.org
АИ Степанов, ВС Санников, ДВ Дашко… - Известия Санкт …, 2014 - cyberleninka.ru
Рассмотрены методы получения и химические свойства амидокси- ма 4-аминофуразан-3-карбоновой кислоты. Показано, что указан- ное соединение представляет собой …
Number of citations: 10 cyberleninka.ru

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